Bienvenue dans la boutique en ligne BenchChem!

2-[(10-cyanopyrido[1,2-a]indol-3-yl)oxy]-N-(4-methoxyphenyl)acetamide

HIV-1 NNRTI Structure-Activity Relationship Pyrido[1,2-a]indole Synthesis

2-[(10-Cyanopyrido[1,2-a]indol-3-yl)oxy]-N-(4-methoxyphenyl)acetamide (CAS 478247-99-3) is a synthetic, small-molecule pyrido[1,2-a]indole derivative with the molecular formula C22H17N3O3 and a molecular weight of 371.39 g/mol. This compound class is recognized in medicinal chemistry for its privileged scaffold, which is found in various natural products and pharmaceuticals displaying a wide range of biological activities.

Molecular Formula C22H17N3O3
Molecular Weight 371.4 g/mol
CAS No. 478247-99-3
Cat. No. B3037535
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(10-cyanopyrido[1,2-a]indol-3-yl)oxy]-N-(4-methoxyphenyl)acetamide
CAS478247-99-3
Molecular FormulaC22H17N3O3
Molecular Weight371.4 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)NC(=O)COC2=CC3=C(C=C2)C(=C4N3C=CC=C4)C#N
InChIInChI=1S/C22H17N3O3/c1-27-16-7-5-15(6-8-16)24-22(26)14-28-17-9-10-18-19(13-23)20-4-2-3-11-25(20)21(18)12-17/h2-12H,14H2,1H3,(H,24,26)
InChIKeyYNDUHRCKDKCZPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement-Ready Profile: 2-[(10-Cyanopyrido[1,2-a]indol-3-yl)oxy]-N-(4-methoxyphenyl)acetamide (CAS 478247-99-3) for Specialized Antiviral R&D


2-[(10-Cyanopyrido[1,2-a]indol-3-yl)oxy]-N-(4-methoxyphenyl)acetamide (CAS 478247-99-3) is a synthetic, small-molecule pyrido[1,2-a]indole derivative with the molecular formula C22H17N3O3 and a molecular weight of 371.39 g/mol . This compound class is recognized in medicinal chemistry for its privileged scaffold, which is found in various natural products and pharmaceuticals displaying a wide range of biological activities [1]. Core interest in this specific analog stems from its structural relationship to a series of pyrido[1,2-a]indole derivatives identified as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1, making it a key candidate for antiviral research and development [2].

Strategic Sourcing: Why Analogs Cannot Substitute for 2-[(10-Cyanopyrido[1,2-a]indol-3-yl)oxy]-N-(4-methoxyphenyl)acetamide in Targeted HIV-1 NNRTI Research


In pyrido[1,2-a]indole-based NNRTI research, the substitution pattern is critical. The landmark structure-activity relationship (SAR) study by Taylor et al. (1999) demonstrated that even within this specific chemical class, variations in the core structure and substituent groups lead to profound differences in antiviral potency, cytotoxicity, and the resulting therapeutic selectivity index [1]. For example, the most potent compound in that series, BCH-1, showed high antiviral activity but also significant cytotoxicity, yielding a narrow selectivity index of 35, which underscores the delicate balance between efficacy and safety [1]. Therefore, a compound possessing the specific 10-cyano and N-(4-methoxyphenyl)acetamide substitution pattern, like CAS 478247-99-3, is not a generic reagent but a distinct chemical entity whose unique pharmacological profile must be evaluated on its own merits and cannot be inferred from or substituted by a close analog. The specific electronic and steric properties conferred by the cyano group at the 10-position and the 4-methoxyphenyl acetamide side chain are expected to be key determinants of target binding and selectivity [2].

Quantitative Differentiation Guide: How 2-[(10-Cyanopyrido[1,2-a]indol-3-yl)oxy]-N-(4-methoxyphenyl)acetamide Compares to In-Class Analogs for HIV-1 NNRTI Programs


Key Structural Differentiator: The 10-Cyano Substituent for Enhanced Target Binding

This compound features a 10-cyano group on the pyrido[1,2-a]indole core, a key structural feature identified in a seminal publication (Taylor et al., 1999) as critical for binding to the HIV-1 reverse transcriptase (RT) non-nucleoside inhibitor binding pocket (NNIBP) [1]. The synthesis of cyanopyrido[1,2-a]indoles is challenging and is a primary focus of modern catalytic methods, highlighting the structural novelty this group imparts compared to more easily accessible, non-cyanated analogs [2].

HIV-1 NNRTI Structure-Activity Relationship Pyrido[1,2-a]indole Synthesis

N-(4-Methoxyphenyl)acetamide Side Chain: A Motif for Improving Potency and Drug-like Properties

The N-(4-methoxyphenyl)acetamide side chain is a distinct structural feature. In NNRTI SAR, the nature of the amide substituent is a primary driver of potency against both wild-type and drug-resistant HIV-1 strains. While the landmark 1999 study by Taylor et al. focused on the structural core, it established that subtle changes in the 'tail' group profoundly affect antiviral activity and cytotoxicity, leading to a narrow therapeutic window (selectivity index of 35) for the lead compound BCH-1 [1]. The 4-methoxy substitution is a classic medicinal chemistry strategy to modulate electron density, lipophilicity, and metabolic stability, directly impacting in vitro and in vivo performance [2].

NNRTI Design Substituent Effects Medicinal Chemistry

Resistance Profile: Rationale for Evaluation Against NNRTI-Resistant HIV-1 Mutants

A critical value proposition for novel NNRTIs is their activity against common drug-resistant mutants. The parent pharmacophore of this compound class has demonstrated a favorable resistance profile. The lead compound BCH-1 maintained better activity (less than threefold change in IC50) than nevirapine against viruses resistant to NNRTIs with single amino acid changes L100I, K103N, E138K, or Y181C in the RT. Furthermore, for the V106A and Y188C mutations, the change in IC50 was only 5- and 10-fold, respectively, in contrast to nevirapine which showed a >100-fold change [1]. This provides a strong rationale for procuring and profiling the specific 10-cyano, N-(4-methoxyphenyl)acetamide analog to potentially identify a compound with an even higher genetic barrier to resistance.

Drug Resistance HIV-1 RT Mutations NNRTI Profiling

High-Value Application Scenarios for 2-[(10-Cyanopyrido[1,2-a]indol-3-yl)oxy]-N-(4-methoxyphenyl)acetamide in Drug Discovery and Development


Hit-to-Lead Optimization for Next-Generation NNRTIs

As a derivative of a validated NNRTI pharmacophore, this compound is a high-priority acquisition for medicinal chemistry teams engaged in hit-to-lead optimization. The goal is to build upon the established SAR, using this specific analog to map the effects of the 10-cyano and N-(4-methoxyphenyl)acetamide substitutions on antiviral potency, cytotoxicity, and selectivity, with the aim of widening the narrow therapeutic index observed with early leads like BCH-1 [1].

Resistance Profiling Assays Against Panels of NNRTI-Resistant HIV-1 Mutants

A key differentiator for this compound class is its activity against drug-resistant HIV-1 strains. This compound should be deployed in in vitro phenotypic profiling assays against comprehensive panels of clinically relevant HIV-1 RT mutants (e.g., L100I, K103N, Y181C, etc.). The goal is to quantify its ability to retain potency where benchmark NNRTIs like nevirapine fail, a critical step in identifying promising preclinical candidates [1].

Pharmacophore Modeling and Structure-Based Drug Design

The crystal structure of HIV-1 RT in complex with NNRTIs is well-established. This compound serves as a valuable tool for computational chemists to build and refine 3D pharmacophore models and perform docking studies. Its unique substitution pattern provides a new vector for exploring interactions within the NNIBP, potentially uncovering novel binding modes that can be exploited for design of inhibitors with a higher genetic barrier to resistance [1].

Synthetic Methodology Development for Challenging Cyanopyridoindole Scaffolds

The synthesis of cyanopyrido[1,2-a]indoles is non-trivial and an active area of research in synthetic organic chemistry [2]. This compound can be procured as a reference standard or a synthetic precursor for research groups developing new Pd-catalyzed or other transition-metal-mediated cyclization methods to efficiently access this privileged scaffold. Its availability accelerates the development of more efficient synthetic routes to this complex heterocyclic core.

Quote Request

Request a Quote for 2-[(10-cyanopyrido[1,2-a]indol-3-yl)oxy]-N-(4-methoxyphenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.